Bucladesine calcium [WHO-DD]
概要
説明
Bucladesine calcium [WHO-DD] is a synthetic analog of cyclic adenosine monophosphate (cAMP). It is known for its role in regulating physiological activities and energy metabolism. This compound has been widely studied for its potential therapeutic applications, particularly in cardiovascular diseases such as angina pectoris and acute myocardial infarction .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bucladesine calcium [WHO-DD] typically involves the acylation of adenosine cyclophosphate. One method includes reacting adenosine cyclophosphate with calcium hydroxide under specific conditions . Another approach involves a sequential continuous flow synthesis combined with a multistage in-line purification process. The acylation reaction is completed in a continuous coil reactor at 160°C in 20 minutes, using acetonitrile as a solvent instead of the highly toxic pyridine .
Industrial Production Methods: In industrial settings, the production of Bucladesine calcium [WHO-DD] often employs continuous flow synthesis due to its efficiency and high yield. This method allows for the acylation reaction to be completed quickly and with high purity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: Bucladesine calcium [WHO-DD] undergoes various chemical reactions, including acylation and substitution reactions. The acylation reaction is a key step in its synthesis, where adenosine cyclophosphate is acylated to form the final product .
Common Reagents and Conditions: Common reagents used in the synthesis of Bucladesine calcium [WHO-DD] include adenosine cyclophosphate, calcium hydroxide, and acetonitrile. The reaction conditions typically involve high temperatures (around 160°C) and continuous flow reactors to ensure efficient and high-yield production .
Major Products Formed: The primary product formed from these reactions is Bucladesine calcium [WHO-DD] itself. The continuous flow synthesis method ensures a high yield and purity of the final product, making it suitable for therapeutic applications .
科学的研究の応用
Bucladesine calcium [WHO-DD] has a wide range of scientific research applications. In medicine, it is used to enhance the effect of metoprolol in treating older adults with heart failure combined with arrhythmia . It also plays a role in protecting neurons from degeneration in models of brain injury, suggesting its potential use as a therapeutic agent for treating brain injuries . Additionally, it has been studied for its effects on growth performance and fatty acids metabolism in weaning piglets .
作用機序
Bucladesine calcium [WHO-DD] acts as a protein kinase activator and is a derivative of cyclic adenosine monophosphate. It optimizes cellular energy metabolism, inhibits platelet aggregation and adhesion, and protects ischemic myocardial cells . The compound enhances the production of brain-derived neurotrophic factor (BDNF), which plays a role in neuroprotection .
類似化合物との比較
Similar Compounds:
- Dibutyryl Cyclic Adenosine Monophosphate (dBcAMP)
- Bucladesine (dibutyryl cyclo-adenosine monophosphate)
Uniqueness: Bucladesine calcium [WHO-DD] is unique due to its calcium component, which enhances its stability and efficacy in therapeutic applications. Unlike other similar compounds, it has shown significant potential in treating cardiovascular diseases and protecting neurons from degeneration .
特性
IUPAC Name |
calcium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H24N5O8P.Ca/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;;+2/p-2/t2*10-,14-,15-,18-;/m11./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFZVVHQICKFQW-NGVPHMJWSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46CaN10O16P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
976.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938448-87-4 | |
Record name | Bucladesine calcium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938448874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUCLADESINE CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J3JCE9A9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。